1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide
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Description
1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide is a heterocyclic compound with a complex structure. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including functional group transformations , cyclization , and substitution reactions . Researchers have developed various synthetic routes to access it, often starting from commercially available precursors. The choice of reagents and conditions significantly impacts the yield and purity of the final product.
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₃N₅OS , indicating its composition of carbon, hydrogen, nitrogen, sulfur, and oxygen atoms. The piperidine ring provides rigidity, while the thiadiazole moiety introduces heteroatoms. The alkyne group (prop-2-yn-1-yl) adds further complexity. Analyzing its stereochemistry and conformational preferences is crucial for understanding its behavior.
Chemical Reactions Analysis
1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide participates in various chemical reactions. Notably:
- Click Chemistry : The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
- Amide Hydrolysis : The carboxamide functionality can undergo hydrolysis under acidic or basic conditions.
Physical And Chemical Properties Analysis
- Melting Point : Investigate its solid-state behavior.
- Solubility : Assess its solubility in various solvents.
- UV-Vis Absorption : Study its electronic transitions.
- Stability : Evaluate its stability under different conditions.
Safety And Hazards
- Toxicity : Investigate its toxicity profile.
- Handling Precautions : Use appropriate protective gear during synthesis.
- Environmental Impact : Consider its effects on ecosystems.
Future Directions
Researchers should explore:
- Structure-Activity Relationships : Modify the compound to enhance its properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
- Biological Assays : Test its efficacy against specific targets.
properties
IUPAC Name |
1-prop-2-ynyl-N-(thiadiazol-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-5-15-6-3-9(4-7-15)11(16)13-10-8-12-14-17-10/h1,8-9H,3-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRZPLHRCXMCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide |
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